2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamide bridge to a 4-(pyridin-2-yl)thiazol-2-yl moiety. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of both the thiazole and benzodioxole rings, which are known to enhance bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(8-11-4-5-14-15(7-11)23-10-22-14)20-17-19-13(9-24-17)12-3-1-2-6-18-12/h1-7,9H,8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJZGVQHTQPPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the thiazole ring: This involves the reaction of a suitable thioamide with α-haloketones or α-haloesters.
Coupling of the benzo[d][1,3]dioxole and thiazole rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzodioxole and thiazole structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Activity Type | Tested Strains | Results |
|---|---|---|
| Antibacterial | S. aureus | Effective at low concentrations |
| E. coli | Moderate activity observed |
Anticancer Potential
The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Enzyme Inhibition
Recent investigations have highlighted the compound's potential as an inhibitor of specific enzymes linked to disease processes, such as acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, a series of related compounds were synthesized and tested for their antimicrobial activity. The results indicated that the presence of the benzodioxole moiety significantly enhanced the antimicrobial efficacy compared to other derivatives lacking this group .
Case Study 2: Anticancer Activity Assessment
A detailed study on the anticancer properties was conducted using MCF-7 breast cancer cells. The compound demonstrated a concentration-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural modifications, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Findings :
Structural Impact on Enzyme Inhibition: The target compound’s 4-(pyridin-2-yl)thiazole group shares similarities with LSN3316612, a potent O-GlcNAcase inhibitor. However, LSN3316612 incorporates a fluoropyridine-piperidine extension, enhancing its binding affinity .
Antimicrobial Activity :
- Compounds with thiazole N-substituents (e.g., Compound 49) exhibit antifungal activity, while derivatives like D14 with extended conjugated systems show antibacterial effects. The target compound’s pyridinyl-thiazole core may favor gram-positive bacterial targeting, though empirical validation is needed .
Synthetic Accessibility :
- The target compound’s synthesis (as inferred from analog 5b) involves coupling 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a thiazol-2-amine derivative using HATU/DIPEA, yielding 45% purity-adjusted product . This contrasts with higher-yielding routes for triazole-containing analogs (e.g., 52% yield for Compound 10) .
Physicochemical Properties :
- Melting points (e.g., 208–211°C for D14 vs. 198–200°C for Compound 10 ) suggest that extended conjugation (as in D14) increases crystallinity. The target compound’s pyridinyl-thiazole system may confer intermediate solubility, critical for bioavailability.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 344.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a thiazole group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds incorporating benzo[d][1,3]dioxole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting various cancer cell lines:
- IC50 Values : Compounds with similar structural features have demonstrated IC50 values ranging from 1.34 µM to 25.72 µM against different cancer cell lines, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| KX2-391 | NIH3T3/c-Src527F | 1.34 |
| Bis-benzo[d][1,3]dioxol-5-yl | HCT116 | 1.54 |
| 2-(benzo[d][1,3]dioxol-5-yl) | MCF7 | 4.52 |
The mechanism of action for these compounds often involves:
- Inhibition of Kinases : Many derivatives act as inhibitors of key signaling pathways in cancer cells, such as the Src kinase pathway .
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Study on Thiazole Derivatives
A study focused on thiazole derivatives found that substituting the pyridine ring with a thiazole group reduced anticancer activity but still retained significant effects against cancer cell proliferation . The study evaluated multiple derivatives for their Src kinase inhibitory activities using engineered cell lines.
Antimicrobial Activity
In addition to anticancer properties, related compounds have exhibited antimicrobial activity. For example, certain benzo[d][1,3]dioxole derivatives showed effectiveness against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by several factors:
- Substituent Variations : Changes in the substituents on the thiazole or pyridine rings can significantly alter potency and selectivity.
- Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake and bioavailability .
- Functional Groups : The presence of electron-donating or withdrawing groups can affect the electronic properties and reactivity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
